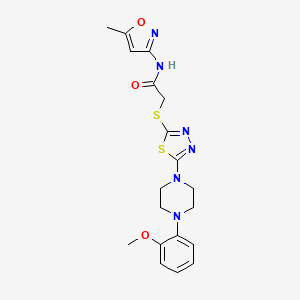

2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a piperazine ring bearing a 2-methoxyphenyl group and linked via a thioether bridge to an acetamide moiety with a 5-methylisoxazol-3-yl substituent. Its molecular formula is C₂₁H₂₄N₆O₃S₂, with a molecular weight of 488.59 g/mol. The compound’s design integrates pharmacophores known for diverse biological activities: the thiadiazole ring is associated with enzyme inhibition (e.g., acetylcholinesterase) , the piperazine moiety may enhance solubility and receptor binding, and the isoxazole group contributes to metabolic stability .

Properties

IUPAC Name |

2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S2/c1-13-11-16(23-28-13)20-17(26)12-29-19-22-21-18(30-19)25-9-7-24(8-10-25)14-5-3-4-6-15(14)27-2/h3-6,11H,7-10,12H2,1-2H3,(H,20,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAZIKDOBJBTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Thiadiazole ring : A five-membered heterocyclic ring that contributes to the compound's biological activity.

- Piperazine moiety : Known for its role in various pharmacological activities.

- Methoxyphenyl and isoxazole substituents : These groups enhance the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features. Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer effects across various cancer cell lines. For instance:

- In vitro studies have shown that compounds with similar structures reduced cell viability in human leukemia and breast cancer cells .

- A study highlighted that thiadiazole derivatives could inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .

Antimicrobial Activity

The incorporation of the thiadiazole scaffold has been linked to enhanced antimicrobial properties:

- Compounds containing this scaffold demonstrated activity against both Gram-positive and Gram-negative bacteria .

- Specific studies reported moderate to good antimicrobial effects against pathogens such as Escherichia coli and Streptococcus sp. .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties:

- Certain compounds exhibited the ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various models .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Receptor Binding : The piperazine moiety may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : The thiadiazole component has been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have investigated the efficacy of similar thiadiazole derivatives:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds containing the piperazine and thiadiazole structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, compounds similar to 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown promising results in inhibiting tumor growth in vitro and in vivo models .

2. Neuropharmacology

The piperazine moiety is also associated with neuropharmacological activities. Research has demonstrated that derivatives can act as serotonin receptor ligands, influencing mood and anxiety disorders. The specific structure of this compound suggests potential interactions with serotonin receptors, which could lead to the development of new antidepressants or anxiolytics .

3. Anti-inflammatory Properties

In silico studies have indicated that the compound may function as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as asthma or arthritis .

Material Science Applications

1. Drug Delivery Systems

The unique chemical structure allows for the exploration of this compound in drug delivery systems. Its ability to interact with biological membranes can be harnessed to improve the bioavailability of poorly soluble drugs when used as a carrier or adjuvant .

2. Imaging Agents

Research has also focused on modifying similar compounds for use as imaging agents in positron emission tomography (PET). The incorporation of radioisotopes into the structure could facilitate the visualization of certain biological processes in real-time .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs derived from the evidence, focusing on structural variations and inferred pharmacological implications.

Analog 1: 2-((5-(4-(2-(3,4-Dimethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Molecular Formula : C₂₂H₂₆N₆O₅S₂

- Key Differences :

- The piperazine substituent is a 3,4-dimethoxyphenylacetyl group instead of 2-methoxyphenyl.

- Higher molecular weight (518.61 g/mol ) due to additional methoxy groups.

- Inferred Impact :

- Increased lipophilicity from the dimethoxy group may enhance blood-brain barrier penetration but reduce aqueous solubility.

- The acetyl spacer could alter binding kinetics to serotonin or dopamine receptors, common targets for piperazine derivatives.

Analog 2: 2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Molecular Formula : C₁₉H₂₂N₆O₃S₂

- Key Differences :

- Piperazine substituent is a cyclopropanecarbonyl group .

- Lower molecular weight (470.56 g/mol ) compared to the target compound.

- Reduced aromaticity may decrease π-π stacking interactions but improve metabolic stability.

Analog 3: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

- Molecular Formula : C₁₄H₁₄N₆O₂S₃

- Key Differences :

- Replaces the piperazine-isoxazole system with pyridazine-thienyl and ethyl-thiadiazole groups.

- Simpler structure with lower molecular weight (410.50 g/mol ).

- Inferred Impact :

- Loss of piperazine may reduce solubility and interaction with aminergic receptors.

- The pyridazine-thienyl moiety could confer selectivity for kinases or antimicrobial targets.

Structural and Pharmacological Comparison Table

Preparation Methods

Formation of the Thiadiazole Core

The thiadiazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. 4-(2-Methoxyphenyl)piperazine-1-carbothioamide is prepared by treating 4-(2-methoxyphenyl)piperazine with ammonium thiocyanate in the presence of hydrochloric acid. Subsequent reaction with hydrazine hydrate yields the corresponding thiosemicarbazide, which undergoes cyclization in acidic media (e.g., concentrated sulfuric acid) to form the 1,3,4-thiadiazole-2-thiol derivative.

Reaction Conditions

Analytical Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.74 (s, 3H, OCH₃), 3.85–3.89 (m, 4H, piperazine N–CH₂), 6.82–7.25 (m, 4H, aromatic), 13.1 (s, 1H, SH).

- IR (KBr) : 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N stretch).

Preparation of 2-Bromo-N-(5-methylisoxazol-3-yl)acetamide

Acetamide Synthesis

5-Methylisoxazol-3-amine is reacted with bromoacetyl bromide in dichloromethane (DCM) under basic conditions (triethylamine) to form 2-bromo-N-(5-methylisoxazol-3-yl)acetamide. This step exploits the nucleophilic reactivity of the amine group.

Reaction Conditions

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, CH₃), 4.02 (s, 2H, COCH₂Br), 6.25 (s, 1H, isoxazole H), 8.45 (s, 1H, NH).

- MS (EI) : m/z 247 [M⁺], 169 [M⁺ – Br].

Coupling Reaction to Form the Target Compound

Thioether Bond Formation

The thiol group of 5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol is deprotonated with sodium hydride (NaH) in dry tetrahydrofuran (THF), followed by addition of 2-bromo-N-(5-methylisoxazol-3-yl)acetamide. The reaction proceeds via an Sₙ2 mechanism, forming the thioether linkage.

Reaction Conditions

Optimization Insights

- Base Selection : NaH outperformed K₂CO₃ or Et₃N due to stronger deprotonation of the thiol.

- Solvent Effects : THF provided higher yields than DMF or DMSO, likely due to better solubility of intermediates.

Characterization of the Final Product

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.33 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 3.82–3.88 (m, 4H, piperazine N–CH₂), 4.35 (s, 2H, SCH₂CO), 6.23 (s, 1H, isoxazole H), 6.80–7.22 (m, 4H, aromatic), 10.85 (s, 1H, NH).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 11.5 (CH₃), 55.2 (OCH₃), 52.1–52.8 (piperazine C), 116.5–158.9 (aromatic and heterocyclic C), 168.4 (C=O).

- HRMS (ESI) : m/z 517.1321 [M+H]⁺ (calculated for C₂₁H₂₅N₆O₃S₂: 517.1325).

Purity Assessment

Challenges and Alternative Routes

Competing Side Reactions

Alternative Coupling Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:

Thiadiazole core formation : Reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .

Piperazine coupling : Introducing the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.

Thioether linkage : Using potassium carbonate as a base to facilitate thiol-alkylation between the thiadiazole-thiol intermediate and chloroacetamide derivatives .

- Validation : Monitor reactions via TLC and confirm purity through recrystallization (ethanol/water mixtures) .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), isoxazole (δ ~6.1 ppm for CH), and piperazine protons (δ ~3.0–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~680 cm⁻¹) groups .

- X-ray Crystallography : Use SHELXL for refinement to resolve crystal packing and hydrogen-bonding interactions .

- Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .

- Enzyme Inhibition : Evaluate COX-1/2 inhibition using fluorometric assays (e.g., Cayman Chemical kits) to assess anti-inflammatory potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Target Selection : Prioritize receptors like COX-2 (PDB ID: 5KIR) or bacterial DNA gyrase (PDB ID: 1KZN) based on structural homology to known thiadiazole targets .

- Docking Workflow :

Prepare ligand and receptor files (e.g., protonation states in AutoDock Tools).

Perform flexible docking using AutoDock Vina or Glide, focusing on binding pocket residues (e.g., Arg120 in COX-2).

Analyze binding poses for hydrogen bonds (e.g., acetamide carbonyl with Tyr355) and hydrophobic interactions (e.g., thiadiazole with Val523) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell passage number .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation masking in vitro activity .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific inhibition .

Q. How can structure-activity relationship (SAR) studies improve selectivity for target enzymes?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically:

- Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-NO₂) or bulky (e.g., 2-naphthyl) groups to alter π-π stacking .

- Vary the isoxazole moiety (e.g., 5-trifluoromethyl vs. 5-methyl) to enhance hydrophobic interactions .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors near the thiadiazole sulfur) .

- Selectivity Index : Calculate ratios (e.g., IC₅₀ COX-2/COX-1) to prioritize derivatives with >10-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.